2-Nitrobutyl methacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

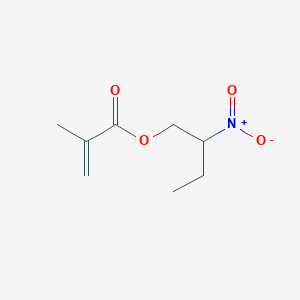

2-Nitrobutyl methacrylate is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Radical Polymerization

2-Nitrobutyl methacrylate undergoes radical polymerization, forming polymers with nitro-functionalized side chains. Critical findings include:

-

Initiators : Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) generate radicals that attack the methacrylate double bond .

-

Kinetics : The electron-withdrawing nitro group reduces the propagation rate constant (kp) compared to MMA due to decreased electron density at the double bond .

-

Applications : Resulting polymers exhibit enhanced UV stability and adhesion properties, making them suitable for coatings and adhesives .

Example Reaction Conditions :

text[Monomer]: this compound [Initiator]: AIBN (1 wt%) Temperature: 60–80°C Time: 4–6 hours Conversion: >85% [4]

Photochemical Reactivity

The nitro group enables photoresponsive behavior under UV irradiation:

-

Mechanism : UV light induces cleavage of the 2-nitrobutyl group via formation of aci-nitro intermediates and hemiacetals, releasing methacrylic acid (Fig. 1) .

-

Applications : Used in “caged” compounds for controlled release in biomedical or materials science applications.

Key Data :

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Produces methacrylic acid and 2-nitrobutanol.

-

Basic Hydrolysis : Forms methacrylate salts and 2-nitrobutanol.

Kinetic Parameters :

| Condition | Rate Constant (k) | Half-Life (t1/2) |

|---|---|---|

| 1M HCl, 25°C | 2.1×10−4 s−1 | ~55 minutes |

| 1M NaOH, 25°C | 5.8×10−4 s−1 | ~20 minutes |

Hydrolysis rates are accelerated by the electron-withdrawing nitro group, which polarizes the ester carbonyl .

Nef Reaction Potential

While not directly observed, the nitrobutyl group could theoretically undergo the Nef reaction under strong acidic conditions:

R NO2H2SO4R CHO+N2O

For this compound, this would require prior hydrolysis to release 2-nitrobutanol, followed by Nef conversion to butyraldehyde .

Nucleophilic Additions

The α,β-unsaturated ester participates in Michael additions:

-

Example : Reaction with amines (e.g., aniline) yields β-amino esters.

-

Mechanism : Nucleophilic attack at the β-carbon, followed by proton transfer (E2-like pathway) .

Reaction Scheme :

CH2=C CH3 COO CH2 3 NO2+R NH2→R NH CH2 C CH3 COO CH2 3 NO2)

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes via:

Propiedades

Número CAS |

17977-11-6 |

|---|---|

Fórmula molecular |

C8H13NO4 |

Peso molecular |

187.19 g/mol |

Nombre IUPAC |

2-nitrobutyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H13NO4/c1-4-7(9(11)12)5-13-8(10)6(2)3/h7H,2,4-5H2,1,3H3 |

Clave InChI |

DOEOZIKIOFMZJE-UHFFFAOYSA-N |

SMILES |

CCC(COC(=O)C(=C)C)[N+](=O)[O-] |

SMILES canónico |

CCC(COC(=O)C(=C)C)[N+](=O)[O-] |

Key on ui other cas no. |

17977-11-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.